molecular formula C10H5F3O2 B1595723 2-(trifluoromethyl)-4H-chromen-4-one CAS No. 151668-40-5

2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B1595723
CAS No.: 151668-40-5
M. Wt: 214.14 g/mol
InChI Key: ABPAKMJTQTVEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones, which are known for their diverse biological activities. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of 2-(trifluoromethyl)-4H-chromen-4-one may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The use of trifluoromethyl sulfone (CF3SO2Na) under metal-free conditions has been reported as an efficient method for introducing the trifluoromethyl group into various aromatic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone structure into chromanones.

    Substitution: Electrophilic substitution reactions can introduce different substituents into the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and chloromethyl methyl ether (MOMCl) are employed.

Major Products Formed

The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-4H-chromen-4-one is unique due to its chromone structure combined with the trifluoromethyl group, which imparts enhanced stability and biological activity. This combination makes it particularly valuable in drug development and other scientific research areas .

Properties

IUPAC Name

2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPAKMJTQTVEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351970
Record name 2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151668-40-5
Record name 2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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